molecular formula C22H18N4O4S B391561 Methyl 2-[(([5-(2-furyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate CAS No. 332867-75-1

Methyl 2-[(([5-(2-furyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate

Cat. No.: B391561
CAS No.: 332867-75-1
M. Wt: 434.5g/mol
InChI Key: XFKBWUCZMFILGM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity documented in major chemical databases. According to PubChem, this compound is assigned the Chemical Abstracts Service registry number 332867-75-1 and bears PubChem Compound Identifier 2223021. The molecular formula is established as C22H18N4O4S, indicating a complex structure containing 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. The molecular weight is calculated as 434.5 grams per mole, reflecting the substantial size and complexity of this heterocyclic system.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate. This nomenclature clearly delineates the structural components and their connectivity patterns within the molecule. Alternative naming conventions include methyl 2-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate and methyl 2-(2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, demonstrating the various acceptable nomenclature approaches for this complex structure.

The compound's chemical structure can be represented through multiple molecular notation systems. The Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C22H18N4O4S/c1-29-21(28)16-10-5-6-11-17(16)23-19(27)14-31-22-25-24-20(18-12-7-13-30-18)26(22)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,27), providing a standardized representation for database searches and computational applications.

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound can be traced through the historical evolution of heterocyclic chemistry, particularly the discovery and development of triazole and furan chemistry. The history of heterocyclic chemistry began in the 1800s, coinciding with the broader development of organic chemistry, and has since become one of the most important branches of chemical science. More than half of all known chemical compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, underscoring the fundamental importance of this chemical class.

The triazole component of this compound has its roots in the pioneering work of Swedish chemist Bladin, who first coined the term "triazole" in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. The specific 1,2,4-triazole isomer featured in the target compound represents one of two possible triazole arrangements, with the alternative being 1,2,3-triazole. The development of 1,2,4-triazole chemistry gained significant momentum with the discovery of antifungal activities of azole derivatives in 1944, leading to the subsequent invention of numerous pharmaceutical agents including fluconazole, itraconazole, voriconazole, and posaconazole.

The furan moiety present in the compound has an equally rich historical background. The first furan derivative to be described was 2-furoic acid, discovered by Carl Wilhelm Scheele in 1780. Another crucial derivative, furfural, was reported by Johann Wolfgang Döbereiner in 1831 and characterized nine years later by John Stenhouse. Furan itself was first prepared by Heinrich Limpricht in 1870, although he initially called it "tetraphenol," mistakenly considering it analogous to phenol. The name "furan" derives from the Latin word "furfur," meaning bran, reflecting the agricultural origins of many furan compounds.

The synthetic methodologies for constructing complex heterocyclic systems like the target compound have evolved significantly since these early discoveries. Modern approaches to 1,2,4-triazole synthesis include the Einhorn-Brunner reaction and the Pellizzari reaction, both of which provide efficient routes to substituted triazole derivatives. The Pellizzari synthesis involves the reaction of amides with hydrazides to form acyl amidrazone intermediates, which subsequently undergo intramolecular cyclization to yield 1,2,4-triazoles. Alternative synthetic routes include the preparation from thiosemicarbazide through acylation with formic acid, followed by cyclization to form 1,2,4-triazole-3-thiol derivatives.

Structural Significance of 1,2,4-Triazole and Furan Moieties

The structural architecture of this compound incorporates two distinct heterocyclic systems that contribute significantly to its chemical and biological properties. The 1,2,4-triazole core represents a five-membered π-excessive aromatic nitrogen heterocycle composed of two carbon atoms and three nitrogen atoms positioned at the 1-, 2-, and 4-positions of the ring. All atoms within the triazole ring are sp2 hybridized, with six π electrons delocalized throughout the ring system, conferring aromatic character to the structure.

The 1,2,4-triazole moiety exhibits remarkable structural versatility through tautomerism. The compound can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which undergo rapid interconversion making their separation extremely difficult. However, 1H-1,2,4-triazole is thermodynamically more stable than its 4H counterpart. This tautomeric equilibrium significantly influences the compound's chemical reactivity and interaction with biological targets. The parent 1H-1,2,4-triazole is characterized as a white powder solid with a melting point of 119-121°C, a boiling point of 260°C, and high solubility in water and organic solvents.

The electronic properties of the 1,2,4-triazole ring make it particularly suitable for diverse chemical transformations. The high electron density within the ring makes it susceptible to electrophilic substitution reactions, which occur exclusively at nitrogen atoms under typical reaction conditions. Conversely, nucleophilic substitution reactions can occur at both ring carbon atoms under mild conditions, as these positions become π-deficient due to their attachment to electronegative nitrogen atoms. This dual reactivity pattern provides multiple synthetic handles for further chemical elaboration.

The furan component contributes additional structural complexity and unique electronic properties to the target compound. Furan consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The aromatic character of furan arises from the delocalization of one lone pair of electrons from the oxygen atom into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule. However, the aromaticity of furan is considerably less than that of benzene, with resonance energies of 67 kJ/mol for furan compared to 152 kJ/mol for benzene.

The reduced aromatic stabilization of furan compared to benzene has important implications for its chemical reactivity. Examination of resonance contributors reveals increased electron density in the furan ring relative to benzene, leading to enhanced rates of electrophilic substitution reactions. The oxygen atom in furan retains one lone pair that extends in the plane of the ring system, while the carbon-carbon bonds attached to oxygen maintain significant double bond character. This electronic distribution makes furan rings particularly reactive toward electrophiles while maintaining their aromatic character.

The combination of 1,2,4-triazole and furan moieties within the target compound creates a unique electronic environment that potentially enhances biological activity. Research has demonstrated that triazole derivatives exhibit broad spectrum biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The mechanism of antifungal action for triazole compounds involves inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzymes, with triazole rings capable of coordinating with heme iron centers.

Table 1: Comparative Properties of Heterocyclic Components

Property 1,2,4-Triazole Furan Benzene (Reference)
Ring Size 5-membered 5-membered 6-membered
Heteroatoms 3 Nitrogen 1 Oxygen 0
Resonance Energy (kJ/mol) ~88 67 152
Melting Point (°C) 119-121 -85.6 5.5
Boiling Point (°C) 260 31.4 80.1
Water Solubility High Slight Insoluble

The structural significance extends beyond individual heterocyclic components to encompass the overall molecular architecture. The thioether linkage connecting the triazole system to the acetyl group provides conformational flexibility while maintaining electronic communication between different portions of the molecule. The benzoate ester terminus introduces additional aromatic character and potential sites for intermolecular interactions. This multi-component design enables the compound to engage in diverse non-covalent interactions with biological targets, potentially leading to enhanced selectivity and potency in biological applications.

The phenyl substituent at the 4-position of the triazole ring contributes additional aromatic stabilization and provides opportunities for π-π stacking interactions with biological targets. Research has indicated that phenyl groups enhance aromatic stacking interactions, improving binding affinity to biological targets compared to smaller alkyl substituents. The specific positioning of the furan ring at the 5-position of the triazole creates a unique substitution pattern that influences both electronic properties and three-dimensional molecular shape.

Properties

IUPAC Name

methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-29-21(28)16-10-5-6-11-17(16)23-19(27)14-31-22-25-24-20(18-12-7-13-30-18)26(22)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBWUCZMFILGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(([5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate (CAS No. 332867-75-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a triazole ring, a furan moiety, and a benzoate group. The synthesis typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine and appropriate dicarbonyl compounds.
  • Introduction of the Furan Ring : Nucleophilic substitution reactions are employed to attach the furan unit.
  • Final Assembly : The complete molecule is formed through condensation reactions under acidic or basic conditions.

The molecular formula is C22H18N4O4SC_{22}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 434.47 g/mol .

Antimicrobial Properties

Research indicates that compounds containing triazole and furan rings exhibit notable antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit bacterial growth effectively. A study revealed that similar triazole derivatives demonstrated significant inhibition against various strains of bacteria and fungi .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with cellular targets involved in cancer progression. Triazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, altering their activity and influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various triazole derivatives showed that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • In vitro assays demonstrated that triazole-containing compounds could reduce cell viability in several cancer cell lines by inducing apoptosis through caspase activation pathways .

Summary of Findings

Activity Effectiveness Mechanism
AntimicrobialMIC: 8 - 64 µg/mLEnzyme inhibition
AnticancerReduced cell viabilityApoptosis induction via caspases

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant activity against various bacterial strains. For instance, research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Research has also focused on the anticancer potential of triazole derivatives. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that methyl 2-[(([5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Study: Synthesis and Evaluation

A notable study synthesized various triazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols. Results indicated that certain derivatives exhibited enhanced efficacy compared to existing treatments, highlighting the importance of structural modifications in drug design .

Fungicidal Properties

The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Triazole compounds are widely recognized for their antifungal properties, and this particular derivative has been tested against several plant pathogens. Field trials demonstrated effective control over fungal infections in crops, suggesting its utility in agricultural practices .

Herbicide Potential

Preliminary research indicates that this compound may also possess herbicidal activity. Laboratory studies have shown that it can inhibit the growth of certain weed species without adversely affecting crop plants, making it a candidate for further development as an environmentally friendly herbicide .

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices. Research has explored its use as a plasticizer or stabilizer in polymer formulations, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for packaging and construction industries .

Case Study: Polymer Blends

A study investigated the incorporation of triazole derivatives into polymer blends to improve their performance characteristics. The results indicated improved tensile strength and thermal resistance compared to control samples, showcasing the potential of these compounds in material science applications .

Comparison with Similar Compounds

Structural Variations in Triazole Derivatives

The target compound’s structural uniqueness lies in its 5-(2-furyl)-4-phenyl-triazole core and methyl benzoate ester. Below is a comparison with structurally related analogs:

Compound Substituents on Triazole Functional Group Key Properties/Applications Reference
Methyl 2-[(([5-(2-furyl)-4-phenyl-4H-triazol-3-yl]thio)acetyl)amino]benzoate 5-(2-furyl), 4-phenyl Thioacetyl-linked methyl benzoate Potential agrochemical/pharmacological use
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-triazol-3-yl)thio)acetic acids 5-(hydroxy(phenyl)methyl), 4-R Thioacetic acid High pharmacological activity (salts)
2-[4-Benzyl-5-(2-furyl)-4H-triazol-3-ylsulfanyl]acetamide 4-benzyl, 5-(2-furyl) Thioacetamide Antifungal, herbicidal activity
Sodium 2-((4-phenyl-5-((thiadiazole-2-yl)thio)methyl)triazol-3-yl)thio)acetate 5-(thiadiazole-thiomethyl), 4-phenyl Thioacetate sodium salt Enhanced enzyme interaction energy

Key Observations :

  • Substituent Effects : The 4-phenyl group in the target compound enhances aromatic stacking interactions, while the 5-(2-furyl) group introduces electron-rich heterocyclic properties. In contrast, benzyl or hydroxy(phenyl)methyl substituents (e.g., ) alter lipophilicity and hydrogen-bonding capacity.
  • Functional Group Impact : The methyl benzoate ester in the target compound likely improves metabolic stability compared to amide or carboxylic acid derivatives (e.g., ). Esters are less prone to hydrolysis than acids but may exhibit slower bioavailability.

Physical and Chemical Properties

  • Density and Acidity: A related compound, 2-((5-(benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-triazol-3-yl)thio)-N-morpholinoethylacetamide, has a predicted density of 1.44 g/cm³ and pKa of 14.03, reflecting moderate lipophilicity suitable for membrane penetration .
  • Thermal Stability : Triazole derivatives with aromatic substituents (e.g., phenyl, benzyl) generally exhibit higher melting points due to crystalline packing, as seen in .

Preparation Methods

Synthesis of 5-(2-Furyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is constructed via cyclization of a thiosemicarbazide intermediate. Furyl-2-carboxylic acid (0.1 mol) is esterified with methanol (150 mL) and concentrated H2SO4H_2SO_4 (5 mL) under reflux for 12 hours to yield methyl furyl-2-carboxylate. Subsequent treatment with hydrazine hydrate (0.2 mol) in methanol generates furyl-2-carbohydrazide, which reacts with phenyl isothiocyanate (0.1 mol) to form 2-(furyl-2-carbonyl)-N-phenylhydrazinecarbothioamide. Cyclization in 2N NaOH (80 mL) under reflux for 4 hours produces 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Yield: 75%, m.p. 160–162°C).

Table 1: Characterization Data for 5-(2-Furyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

PropertyValue/Description
Yield75%
Melting Point160–162°C
FT-IR (KBr, cm1^{-1})1352 (C-F), 1589 (C=N), 2575 (S-H)
1H^1H NMR (DMSO-d6_6)δ 7.21–7.45 (m, 5H, Ar-H), δ 6.72–6.88 (m, 3H, Furyl-H), δ 3.82 (s, 1H, S-H)

Preparation of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate is synthesized via esterification of 2-aminobenzoic acid (0.1 mol) with methanol (120 mL) and H2SO4H_2SO_4 (4 mL) under reflux for 10 hours. The product is recrystallized from ethanol (Yield: 88%, m.p. 102–104°C).

Formation of the Thioether Acetamide Bridge

Chloroacetyl chloride (0.1 mol) is reacted with methyl 2-aminobenzoate (0.1 mol) in toluene (100 mL) containing triethylamine (TEA, 2–4 drops) to yield 2-chloro-N-(2-(methoxycarbonyl)phenyl)acetamide (Yield: 70%, m.p. 135–137°C). This intermediate is then coupled with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (0.1 mol) in dry acetone (70 mL) using anhydrous K2CO3K_2CO_3 (0.2 mol) as a base. The reaction is stirred for 5 hours at room temperature, yielding the final product after recrystallization from ethanol (Yield: 68%, m.p. 185–187°C).

Table 2: Reaction Conditions for Thioether Formation

ParameterValue
SolventDry acetone
BaseAnhydrous K2CO3K_2CO_3
Reaction Time5 hours
TemperatureRoom temperature

Optimization of Reaction Conditions

Cyclization of the thiosemicarbazide intermediate requires precise control of NaOH concentration (2N) and reflux duration (4 hours) to avoid over-hydrolysis. Suboptimal conditions reduce yields to <50%. Similarly, the thioether coupling step demands anhydrous conditions to prevent hydrolysis of the chloroacetamide intermediate.

Characterization and Analytical Data

The final compound is characterized by:

  • FT-IR : Peaks at 1687 cm1^{-1} (C=O), 1583 cm1^{-1} (C=N), and 1350 cm1^{-1} (C-F).

  • 1H^1H NMR : δ 4.38 (s, 2H, -CH2_2-S), δ 7.12–7.89 (m, 11H, Ar-H and Furyl-H), δ 10.34 (s, 1H, -NH-).

  • Mass Spectrometry : Molecular ion peak at m/z 463 (Calc. for C22_22H18_18FN4_4O4_4S: 462.47).

Comparative Analysis of Synthetic Routes

Alternative methods, such as using 2-furoyl chloride instead of furyl-2-carboxylic acid, were explored but resulted in lower yields (≤55%) due to side reactions. The reported pathway offers superior regioselectivity and scalability.

Challenges and Troubleshooting

  • By-product Formation : Excess phenyl isothiocyanate leads to di-substituted by-products. Stoichiometric control is critical.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate thioether formation but complicate purification.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(([5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio)acetyl)amino]benzoate?

A multi-step synthesis approach is typically employed:

  • Step 1 : Synthesis of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives.
  • Step 2 : Introduction of the thioacetyl group at the 3-position of the triazole ring using thioglycolic acid derivatives.
  • Step 3 : Coupling with methyl 2-aminobenzoate via carbodiimide-mediated amidation.
    Characterization involves elemental analysis , proton NMR for structural confirmation, and HPLC to verify purity (>95%) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of analytical techniques:

  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group).
  • ¹H NMR to confirm substituent positions (e.g., furyl protons at δ 6.3–7.2 ppm, aromatic protons from the phenyl group at δ 7.2–7.8 ppm).
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What preliminary pharmacological screening methods are applicable to this compound?

  • In vitro assays : Test for antimicrobial activity using agar diffusion against Gram-positive/negative bacteria or antifungal strains (e.g., Candida albicans).
  • Enzyme inhibition : Evaluate tyrosinase or cholinesterase inhibition via spectrophotometric methods (IC₅₀ values reported in µM ranges for similar triazole derivatives) .

Q. What safety precautions should be followed during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-thioacetyl intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency.
  • Catalyst use : Employ K₂CO₃ or Et₃N to deprotonate thiol groups during coupling.
  • Temperature control : Maintain 60–80°C to accelerate cyclization while avoiding side reactions.
    Yields >70% have been reported under these conditions .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR techniques : Use HSQC or COSY to assign proton-carbon correlations and resolve aromatic signal overlaps.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Alternative characterization : X-ray crystallography (if single crystals are obtainable) provides unambiguous structural confirmation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 2-furyl with thiophene or altering the phenyl group’s para-substituents).
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with triazole sulfur or π-π stacking with aromatic rings).
  • Toxicity profiling : Compare LD₅₀ values in cell lines to correlate structural features with cytotoxicity .

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility.
  • Salt formation : Convert the free acid (if present) to sodium or potassium salts.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What advanced techniques are used to validate in vivo efficacy?

  • Animal models : Test anti-inflammatory activity in murine paw edema models or antitumor effects in xenograft studies.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Metabolite profiling : Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS) .

Q. How to design experiments for detecting degradation products under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C.
  • Analytical monitoring : Use UPLC-PDA to track degradation kinetics and HRMS to identify breakdown products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Stability criteria : Define thresholds for acceptable degradation (<10% over 6 months at 25°C) .

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